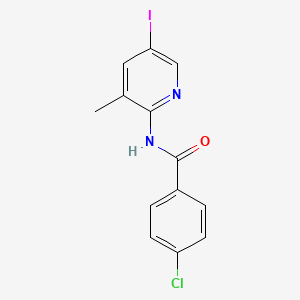

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide

Description

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H10ClIN2O. This compound is characterized by the presence of a chloro-substituted benzamide group and an iodo-substituted pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c1-8-6-11(15)7-16-12(8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKQLRRQRKKGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products. This often involves the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: As mentioned earlier, the compound can participate in coupling reactions such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides and pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(5-fluoro-3-methylpyridin-2-yl)benzamide

- 4-chloro-N-(5-bromo-3-methylpyridin-2-yl)benzamide

- 4-chloro-N-(5-iodo-3-ethylpyridin-2-yl)benzamide

Uniqueness

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological effects.

Biological Activity

4-Chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supplemented by data tables that illustrate its efficacy against various biological targets.

The biological activity of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and selectivity towards these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling, which may lead to altered cellular responses.

- Receptor Modulation : It can modulate the activity of certain receptors, influencing downstream signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide through various in vitro assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |

| HepG2 (Liver Cancer) | 9.8 | Cell cycle arrest |

The compound demonstrated significant cytotoxic effects against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

Case Studies

-

Study on Lung Cancer Cells :

- Researchers treated A549 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability, with an IC50 value of 10.5 µM.

- The study concluded that the compound induces apoptosis through the activation of caspase pathways.

-

Breast Cancer Research :

- MCF-7 cells were exposed to 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide, resulting in an IC50 value of 12.3 µM.

- Mechanistic studies revealed that the compound inhibits key proteins involved in cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| 4-Chloro-N-(5-bromo-pyridin-2-yl)benzamide | 15.0 | Bromine substitution reduces potency |

| N-(3-methylpyridin-2-yl)-benzamide | 20.0 | Lacks halogen substituents |

This table illustrates that the presence of both chlorine and iodine in the target compound significantly enhances its biological activity compared to its analogs.

Q & A

Q. What are the key structural features of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide, and how do they influence reactivity?

The compound features a benzamide core substituted with a chloro group at the 4-position, a 5-iodo-3-methylpyridin-2-yl moiety, and an amide linkage. The iodine atom introduces steric bulk and polarizability, potentially enhancing halogen bonding in biological systems. The chloro group is electron-withdrawing, affecting electronic distribution and reactivity in electrophilic substitution reactions. The methyl group on the pyridine ring may improve metabolic stability .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

Synthesis typically involves three steps:

- Chlorination : Introduction of the chloro group on the benzamide via electrophilic aromatic substitution.

- Coupling : Formation of the pyridine intermediate using Suzuki-Miyaura or Ullmann coupling to attach the iodinated pyridine moiety.

- Amidation : Reaction of the intermediate with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the final product. Key intermediates include 5-iodo-3-methylpyridin-2-amine and 4-chlorobenzoyl chloride .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR : H and C NMR confirm proton environments and carbon frameworks, with iodine’s heavy atom effect causing deshielding in nearby protons.

- IR : Identifies the amide C=O stretch (~1650 cm) and aromatic C-Cl vibrations (~750 cm).

- X-ray crystallography : Resolves bond angles, dihedral angles, and halogen bonding interactions (e.g., I···O/N contacts) .

Advanced Research Questions

Q. How can flow chemistry optimize the synthesis of this compound for improved yield and scalability?

Continuous flow reactors enable precise control of reaction parameters (temperature, residence time) during chlorination and coupling steps. For example:

- Microreactors reduce side reactions in exothermic steps.

- In-line purification (e.g., scavenger columns) removes unreacted intermediates, enhancing purity. Design of Experiments (DoE) can statistically optimize variables like catalyst loading and solvent ratios .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Purity analysis : Employ HPLC-MS to rule out impurities (>98% purity required).

- Structural analogs : Compare activity with derivatives lacking the iodo or methyl groups to isolate functional group contributions .

Q. How can computational modeling elucidate the compound’s mechanism of action against bacterial targets like AcpS-PPTase?

- Molecular docking : Predict binding poses in the enzyme’s active site, focusing on halogen bonding between iodine and backbone carbonyls.

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories.

- SAR studies : Correlate substituent changes (e.g., iodo vs. bromo) with inhibitory potency using free energy perturbation (FEP) calculations .

Q. What experimental approaches validate enzyme inhibition kinetics?

- Kinetic assays : Measure values via competitive inhibition plots using varying substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Crystallography : Co-crystallize the compound with AcpS-PPTase to identify critical interactions (e.g., hydrogen bonds with Ser-97) .

Q. How does the substitution pattern (e.g., iodo vs. chloro) in structural analogs affect chemical stability and bioactivity?

- Electron-withdrawing effects : The chloro group reduces electron density on the pyridine ring, slowing nucleophilic aromatic substitution.

- Iodine’s role : Enhances binding affinity via halogen bonding but may increase susceptibility to metabolic dehalogenation. Stability studies under acidic/oxidative conditions (e.g., simulated gastric fluid) can rank derivatives for in vivo suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.